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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of ortho-substituted biaryls utilizing cyclic iodonium salts. This powerful methodology offers a

versatile and efficient route to a wide range of functionalized biaryl compounds, including

axially chiral molecules of significant interest in medicinal chemistry and materials science.

Introduction
The synthesis of ortho-substituted biaryls is a fundamental challenge in organic chemistry,

often complicated by steric hindrance. Cyclic diaryliodonium salts have emerged as highly

effective precursors for addressing this challenge. These hypervalent iodine reagents undergo

ring-opening reactions with a variety of nucleophiles, leading to the regioselective formation of

ortho-functionalized biaryls.[1][2] This approach is particularly valuable for the construction of

sterically congested biaryls and for the enantioselective synthesis of atropisomeric compounds.

[3][4]

The general strategy involves the initial synthesis of a cyclic diaryliodonium salt, which is then

subjected to a ring-opening reaction with a chosen nucleophile. This process can be achieved

under both transition-metal-catalyzed and metal-free conditions, offering a broad scope of

potential transformations.[5][6]
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Synthesis of Cyclic Diaryliodonium Salts
The preparation of cyclic diaryliodonium salts is the crucial first step. Several methods have

been developed, with the oxidative cyclization of 2-iodobiaryls being a common and effective

approach.[4] Electrochemical methods also provide a scalable and environmentally friendly

alternative.[7][8]

Protocol: Synthesis of Dibenzo[b,d]iodolium Salts via
Oxidative Cyclization
This protocol is adapted from established procedures for the one-pot synthesis of

diaryliodonium triflates.[9]

Materials:

2-Iodobiphenyl

m-Chloroperoxybenzoic acid (m-CPBA)

Trifluoromethanesulfonic acid (TfOH)

Dichloromethane (DCM)

Diethyl ether (Et₂O)

Procedure:

To a solution of 2-iodobiphenyl (1.0 equiv) in dichloromethane (DCM), add m-

chloroperoxybenzoic acid (m-CPBA, 1.1 equiv).

Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise.

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC

until the starting material is consumed.

Upon completion, the reaction mixture is concentrated under reduced pressure.

The residue is triturated with diethyl ether (Et₂O) to precipitate the cyclic iodonium salt.
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The solid is collected by filtration, washed with Et₂O, and dried under vacuum to afford the

desired dibenzo[b,d]iodolium triflate.

Table 1: Representative Yields for the Synthesis of Cyclic Diaryliodonium Salts

Starting
Material

Oxidant/Acid
System

Solvent Yield (%) Citation

2-Iodobiphenyl m-CPBA / TfOH CH₂Cl₂ >95 [7]

3'-Fluoro-2-iodo-

1,1'-biphenyl

Anodic Oxidation

/ TfOH
MeCN-HFIP 88 [8]

2-Iodo-1,1'-

biphenyl

Anodic Oxidation

/ TfOH
MeCN-HFIP >95 [7][8]

ortho-Iodo diaryl

ether

m-CPBA /

TsOH·H₂O
CH₂Cl₂:TFE 91-94 [5][10]

Ring-Opening Reactions for the Synthesis of Ortho-
Substituted Biaryls
The core of this methodology lies in the ring-opening of the cyclic diaryliodonium salt. This can

be achieved with a wide array of nucleophiles, including halides, amines, thiols, and carbon

nucleophiles. Both metal-catalyzed and metal-free conditions have been successfully

employed.

Experimental Workflow
The general workflow for the synthesis of ortho-substituted biaryls from cyclic iodonium salts is

depicted below.
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Caption: General experimental workflow for the synthesis of ortho-substituted biaryls.

Protocol: Copper-Catalyzed Enantioselective Ring-
Opening with Amines
This protocol describes a method for the synthesis of axially chiral ortho-amino biaryls, adapted

from the work of Gu and coworkers.[11]

Materials:

Dibenzo[b,d]iodolium salt

Amine nucleophile

Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)
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Chiral ligand (e.g., bis(oxazolinyl)pyridine)

Solvent (e.g., Dichloromethane)

Base (if required)

Procedure:

In a glovebox, to a solution of the dibenzo[b,d]iodolium salt (1.0 equiv) in the chosen solvent,

add the copper(I) catalyst (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

Add the amine nucleophile (1.2 equiv) and any required base.

Stir the reaction at the specified temperature until the starting material is consumed (monitor

by TLC or LC-MS).

Upon completion, the reaction is quenched and subjected to an aqueous work-up.

The organic layer is separated, dried, and concentrated.

The crude product is purified by column chromatography to yield the enantiomerically

enriched ortho-amino biaryl.

Table 2: Selected Examples of Ring-Opening Reactions of Cyclic Diaryliodonium Salts
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Cyclic
Iodonium
Salt

Nucleoph
ile

Catalyst/
Condition
s

Product Yield (%) ee (%) Citation

Dibenzo[b,

d]iodolium

triflate

Aniline

Pd(OAc)₂ /

Xantphos,

Cs₂CO₃, p-

xylene, 125

°C

9-Phenyl-

9H-

carbazole

up to 71 N/A [9][12]

Dibenzo[b,

d]iodolium

triflate

Potassium

thioacetate

Cu(CH₃CN

)₄PF₆ /

Chiral

bisoxazolin

e ligand

Axially

chiral

ortho-

thioacetyl

biaryl

- up to 28 [11]

Dibenzo[b,

d]iodolium

triflate

Sodium

Iodide
CH₂Cl₂, rt

2,2'-

Diiodobiph

enyl

82-94 91-94 [3][4]

Oxygen-

bridged

diaryliodoni

um salt

Benzoic

acid

tBuOK,

toluene,

130 °C

ortho-

Aryloxy-

benzoic

acid ester

- N/A [5]

Dibenzo[b,

d]iodolium

triflate

Phenylboro

nic acid

Pd(OAc)₂,

K₂CO₃,

toluene/H₂

O, 80 °C

o-

Terphenyl
- N/A [13]

Reaction Mechanisms
The mechanism of the ring-opening reaction can vary depending on the reaction conditions

and the nucleophile employed. Two common pathways are direct nucleophilic attack (ligand

coupling) and the formation of an aryne intermediate.

Ligand Coupling Mechanism
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In many transition-metal-catalyzed and metal-free reactions, the nucleophile coordinates to the

iodine(III) center, followed by reductive elimination to form the C-Nu bond and release an

iodoarene.[6][14]

Ligand Coupling Mechanism

Cyclic Iodonium Salt

[I(III)-Nu Intermediate]

+ Nucleophile

ortho-Substituted Biaryl

Reductive Elimination

Iodoarene

Click to download full resolution via product page

Caption: Simplified ligand coupling mechanism for ring-opening.

Aryne Intermediate Mechanism
Under strongly basic conditions, deprotonation ortho to the iodine can lead to the formation of a

highly reactive aryne intermediate. This intermediate is then trapped by a nucleophile, often

leading to a mixture of regioisomers.[15][16][17][18]
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Aryne Intermediate Mechanism
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Caption: Aryne intermediate pathway in the ring-opening of cyclic iodonium salts.

Applications
The synthesis of ortho-substituted biaryls via cyclic iodonium salts has found numerous

applications in the synthesis of complex molecules.

Axially Chiral Biaryls: Enantioselective ring-opening provides a powerful tool for the

synthesis of atropisomeric ligands, catalysts, and pharmaceutical intermediates.[1][3][4]

Natural Product Synthesis: This methodology has been applied to the synthesis of natural

product analogues, demonstrating its utility in complex target-oriented synthesis.[3][4][19]

Polycyclic Aromatic Hydrocarbons (PAHs): Tandem reactions involving ring-opening and

subsequent cyclization can be used to construct complex polycyclic aromatic systems.[1][20]

Heterocycle Synthesis: The ortho-functionalized biaryls produced are valuable precursors for

the synthesis of various heterocyclic compounds such as carbazoles and dibenzofurans.[9]

[12][21]
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Conclusion
The use of cyclic iodonium salts provides a robust and versatile platform for the synthesis of

ortho-substituted biaryls. The ability to perform these transformations under a variety of

conditions, including enantioselective catalysis, makes this a highly valuable tool for

researchers in organic synthesis, medicinal chemistry, and materials science. The protocols

and data presented herein offer a starting point for the exploration and application of this

powerful synthetic methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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